N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-3-20-9-11(15(19-20)22-4-2)14(21)18-8-10-12(16)6-5-7-13(10)17/h5-7,9H,3-4,8H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNQBLPURQYNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyrazole ring is typically constructed via cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters. For example:
Knorr Pyrazole Synthesis
Alternative routes employ the Knorr reaction:
- Reagents : Hydrazines react with β-ketoesters (e.g., ethyl acetoacetate) under reflux in acetic acid.
- Regioselectivity : Controlled by substituent electronic effects; ethoxy groups direct cyclization to the 4-position.
Functionalization of the Pyrazole Ring
Introduction of Ethoxy and Ethyl Groups
Carboxylic Acid Activation
The carboxylate intermediate is converted to an acid chloride or mixed anhydride:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane.
- Yield : 89–93% after purification.
Attachment of the 2,6-Difluorobenzyl Moiety
Nucleophilic Substitution
- Substrate : 2,6-Difluorobenzyl chloride or bromide reacts with the pyrazole-4-carboxylic acid derivative.
- Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60°C, 6 hours.
- Challenges : Competing O- vs. N-alkylation; resolved using phase-transfer catalysts (e.g., tetrabutylammonium iodide).
Reductive Amination (Alternative Route)
- Reagents : 2,6-Difluorobenzaldehyde and pyrazole-4-carboxamide undergo reductive amination with sodium cyanoborohydride (NaBH₃CN).
- Solvent : Methanol, pH 4–5 (adjusted with acetic acid).
Carboxamide Formation
Amidation of Activated Intermediates
Direct Amination Under Basic Conditions
- Reagents : Ammonia or primary amines react with pyrazole-4-carbonyl chloride in the presence of triethylamine.
- Industrial Scale : Continuous flow reactors enhance mixing and reduce side reactions (purity >98%).
Industrial-Scale Optimization
Catalytic Methods
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Catalyst | None | CuI or Pd(OAc)₂ |
| Temperature | 60–80°C | 120–150°C (flow reactor) |
| Yield | 70–85% | 90–95% |
| Purity | 90–95% | >99% (HPLC) |
Green Chemistry Approaches
- Solvent-Free Reactions : Ball milling techniques for pyrazole alkylation (yield: 88%).
- Biocatalysis : Lipase-mediated amidation in ionic liquids reduces waste.
Analytical Characterization
Key Spectral Data
Purity Assessment
- HPLC : >99% purity using C18 column, acetonitrile/water gradient.
- X-ray Crystallography : Confirms regiochemistry of the pyrazole ring.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Scalability of Difluorobenzylation
- Issue : Poor solubility of 2,6-difluorobenzyl halides.
- Solution : Sonication or microwave-assisted reactions enhance diffusion.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Alkylation | 5 | 62 | 120 |
| Flow Chemistry | 3 | 88 | 85 |
| Reductive Amination | 4 | 74 | 95 |
Data aggregated from.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may modulate the activity of sodium channels, leading to prolonged inactivation and reduced neuronal excitability. This mechanism is similar to that of other anticonvulsant drugs, making it a potential candidate for the treatment of epilepsy and related disorders .
Comparison with Similar Compounds
Comparison with Triazole-Based Anticonvulsants (Rufinamide and Derivatives)
Key Compounds :
- Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide): A triazole anticonvulsant approved for partial-onset seizures and Lennox-Gastaut syndrome .
- Related Compound A (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide): A structural analogue with a monofluorinated benzyl group .
- Related Compound B (Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate): A triazole ester derivative .
Structural Differences :
| Feature | Target Pyrazole Compound | Rufinamide (Triazole) | Related Compound B (Triazole Ester) |
|---|---|---|---|
| Core Heterocycle | Pyrazole (5-membered, 2 N atoms) | Triazole (5-membered, 3 N atoms) | Triazole |
| Benzyl Substituent | 2,6-Difluorobenzyl | 2,6-Difluorobenzyl | 2,6-Difluorobenzyl |
| Position 4 Group | Carboxamide | Carboxamide | Methyl ester |
| Additional Groups | 3-Ethoxy, 1-Ethyl | None | None |
Functional Implications :
- The ethyl and ethoxy groups in the target compound could enhance lipophilicity, possibly improving blood-brain barrier penetration compared to Rufinamide’s simpler structure.
- The methyl ester in Related Compound B reduces polarity, likely affecting metabolic stability and bioavailability compared to carboxamide derivatives .
Comparison with Difluorobenzyl-Containing Antifungal Agents
Key Compounds :
Structural Differences :
| Feature | Target Pyrazole Compound | Tx 4 (Thioxanthone) |
|---|---|---|
| Core Structure | Pyrazole | Thioxanthone (tricyclic system) |
| Benzyl Group | 2,6-Difluorobenzyl | 2,6-Difluorobenzylamino |
| Functional Groups | Carboxamide, Ethoxy, Ethyl | Propoxy, Thioxanthenone |
Functional Implications :
- thioxanthone cores likely direct activity toward different pathways (e.g., anticonvulsant vs. antifungal) .
- The ethoxy and ethyl groups in the target compound may reduce rigidity compared to Tx 4’s tricyclic system, possibly affecting target selectivity.
Data Tables
Table 1: Structural Comparison of Pyrazole and Triazole Derivatives
| Compound Name | Core Structure | Benzyl Group | Position 4 Group | Additional Substituents |
|---|---|---|---|---|
| Target Compound | Pyrazole | 2,6-Difluoro | Carboxamide | 3-Ethoxy, 1-Ethyl |
| Rufinamide | Triazole | 2,6-Difluoro | Carboxamide | None |
| Related Compound B (Triazole Ester) | Triazole | 2,6-Difluoro | Methyl ester | None |
Biological Activity
N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethoxy group, an ethyl group, and a difluorobenzyl moiety. Its molecular formula is . The presence of fluorine atoms enhances its chemical properties, potentially improving its interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Binding : It has been shown to interact with various receptors, including those linked to neurotransmission and inflammation.
- Ion Channel Modulation : Similar to other anticonvulsants, it may modulate sodium channels, leading to reduced neuronal excitability.
Anticonvulsant Properties
Research indicates that this compound has potential as an anticonvulsant agent. Its mechanism resembles that of established anticonvulsants, which inhibit excessive neuronal firing.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits specific enzymes linked to inflammatory processes. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing seizure frequency and severity. Results indicated a marked decrease in seizure episodes compared to control groups.
- Case Studies : Clinical observations have noted improvements in patients with epilepsy who were treated with similar pyrazole derivatives, suggesting a promising therapeutic avenue for further exploration.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis involves four key steps: (1) pyrazole ring formation via cyclization of hydrazine derivatives with 1,3-diketones, (2) alkylation to introduce ethoxy and ethyl groups, (3) nucleophilic substitution to attach the 2,6-difluorobenzyl moiety, and (4) carboxamide formation via amine coupling. Optimization includes adjusting temperature (typically 60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Yield improvements are achieved via continuous flow reactors or high-throughput screening .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Answer :
- X-ray crystallography : Determines bond lengths/angles and confirms stereochemistry .
- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., ethyl vs. ethoxy groups) and monitors reaction progress.
- Mass spectrometry : Validates molecular weight (309.31 g/mol) and fragmentation patterns .
Q. How does the difluorobenzyl group influence the compound’s physicochemical properties?
- Answer : The 2,6-difluorobenzyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. Fluorine atoms increase metabolic stability by resisting oxidative degradation, as evidenced by in vitro microsomal assays .
Advanced Research Questions
Q. What experimental design strategies (e.g., factorial design) are recommended to optimize synthesis yield and purity?
- Answer : A 2^k factorial design can screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a study using three factors (temperature: 70–90°C, solvent: THF/DMF, catalyst: 0.5–1.5 mol%) identified optimal conditions (85°C, DMF, 1 mol% Pd) for 78% yield vs. 52% in unoptimized runs. Response surface methodology (RSM) further refines interactions between variables .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?
- Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardization using reference compounds (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) improves reproducibility. Meta-analysis of datasets from PubChem and independent studies can identify outliers .
Q. What computational methods are suitable for predicting the compound’s binding mode to neurological targets (e.g., sodium channels)?
- Answer :
- Molecular docking : AutoDock Vina or Glide predicts binding poses in voltage-gated sodium channels (e.g., Nav1.2).
- MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., fluorine position) with anticonvulsant activity (R² >0.85 in murine models) .
Q. How do structural modifications (e.g., replacing difluorobenzyl with trichlorophenyl) impact pharmacological efficacy?
- Answer : Chlorine increases steric bulk but reduces metabolic stability (t1/2 decreases from 4.2 to 1.8 hours in liver microsomes). Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., Tyr-177 in Nav1.2), while chlorine may disrupt these interactions, reducing potency (IC50 shifts from 12 nM to 210 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
